An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-8-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, and its potential as a scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile platform for designing molecules that can interact with a wide array of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3] Marketed drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic significance of the quinazoline core.[3]
2-Chloro-8-fluoroquinazolin-4-amine represents a key building block for the synthesis of novel quinazoline-based drug candidates. The strategic placement of the chloro and fluoro substituents, along with the primary amine at the 4-position, offers multiple avenues for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1107695-04-4 | [4] |
| Molecular Formula | C₈H₅ClFN₃ | [4] |
| Molecular Weight | 197.60 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |
| Melting Point | Not available. Expected to be relatively high due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. | Inferred from related quinazoline structures. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | General solubility trends for quinazoline derivatives.[5] |
| Hazard | Irritant. | [4] |
Synthesis of 2-Chloro-8-fluoroquinazolin-4-amine
The synthesis of 2-Chloro-8-fluoroquinazolin-4-amine can be logically approached through a multi-step sequence starting from a readily available substituted anthranilic acid. The key transformation is a regioselective nucleophilic aromatic substitution (SₙAr) on a 2,4-dichloroquinazoline intermediate.
Synthetic Strategy Overview
The proposed synthetic pathway commences with the cyclization of an appropriately substituted anthranilic acid to form a quinazolinedione, followed by chlorination to yield the reactive 2,4-dichloroquinazoline intermediate. Subsequent amination at the more reactive C4 position affords the target compound.
Caption: Proposed synthetic pathway for 2-Chloro-8-fluoroquinazolin-4-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous quinazoline derivatives.[6][7]
Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione
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To a stirred mixture of 2-amino-3-fluorobenzoic acid (1 equivalent) and urea (3 equivalents), heat the reaction mixture to 180-190 °C for 4 hours.
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Allow the reaction mixture to cool to room temperature.
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Triturate the resulting solid with a saturated aqueous solution of sodium bicarbonate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline
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A mixture of 8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 10-15 equivalents) is heated at reflux for 6-8 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
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The residue is then poured onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 2,4-dichloro-8-fluoroquinazoline.
Step 3: Synthesis of 2-Chloro-8-fluoroquinazolin-4-amine
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Dissolve 2,4-dichloro-8-fluoroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise with stirring. The regioselective substitution at the C4 position is favored under these milder conditions.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Chloro-8-fluoroquinazolin-4-amine.
Spectroscopic Characterization
The structural elucidation of 2-Chloro-8-fluoroquinazolin-4-amine would be confirmed by a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.[6][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
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Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the amino group.
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Amine Protons (δ 5.0-7.0 ppm): The protons of the primary amine at the C4 position will likely appear as a broad singlet in this region. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (δ 110-160 ppm): The eight carbon atoms of the quinazoline ring system will resonate in this region. The carbons attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts.
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C-F Coupling: The carbon atom directly bonded to the fluorine atom (C8) will exhibit a large one-bond coupling constant (¹JC-F). Adjacent carbons will show smaller two- and three-bond couplings.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 197. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching (3200-3500 cm⁻¹): The primary amine will exhibit two sharp to medium absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the quinazoline ring system will appear in this region.
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C-Cl Stretching (600-800 cm⁻¹): A stretching vibration for the carbon-chlorine bond is expected in this region.
-
C-F Stretching (1000-1300 cm⁻¹): A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in this region.
Reactivity and Potential for Derivatization
The chemical structure of 2-Chloro-8-fluoroquinazolin-4-amine offers several handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution at C2
The chlorine atom at the C2 position is less reactive than the one at the C4 position in the 2,4-dichloro precursor, but it can still undergo nucleophilic aromatic substitution under more forcing conditions (e.g., higher temperatures, stronger nucleophiles).[1] This allows for the sequential introduction of different substituents at the C2 and C4 positions, leading to a diverse range of 2,4-disubstituted quinazoline derivatives.
Caption: Derivatization via nucleophilic substitution at the C2 position.
Reactions of the 4-Amino Group
The primary amine at the C4 position can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions provide further opportunities to explore the structure-activity relationship (SAR) of quinazoline-based compounds.
Potential Applications in Drug Discovery: Targeting Protein Kinases
The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2][9] The general structure of many quinazoline-based kinase inhibitors features a substitution at the 4-position that projects into the ATP-binding pocket of the kinase.
Hypothetical Kinase Inhibition and Signaling Pathway
Given the structural similarities to known kinase inhibitors, it is plausible that derivatives of 2-Chloro-8-fluoroquinazolin-4-amine could target key kinases involved in cancer cell proliferation and survival, such as those in the EGFR or VEGFR signaling pathways.
Caption: A generalized signaling pathway potentially targeted by derivatives of 2-Chloro-8-fluoroquinazolin-4-amine.
Proposed Experimental Workflow for Biological Evaluation
A logical first step in evaluating the therapeutic potential of novel derivatives of 2-Chloro-8-fluoroquinazolin-4-amine would be to screen them against a panel of protein kinases.
-
Primary Kinase Screening: Screen a library of derivatives at a single concentration (e.g., 10 µM) against a broad panel of kinases to identify initial hits.
-
Dose-Response Studies: For active compounds, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) value for the target kinase(s).
-
Cell-Based Assays: Evaluate the anti-proliferative activity of promising compounds in relevant cancer cell lines.
-
In Vivo Efficacy Studies: Test the most potent and selective compounds in animal models of cancer to assess their in vivo efficacy and tolerability.
Conclusion
2-Chloro-8-fluoroquinazolin-4-amine is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The quinazoline core, a proven pharmacophore, suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors and other targeted therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-8-fluoroquinazolin-4-amine is warranted to fully explore their therapeutic potential.
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